1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine
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Overview
Description
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and an iodine atom. These modifications can significantly alter its chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine typically involves multiple steps, starting from readily available precursors. The key steps often include:
Glycosylation: The attachment of the sugar moiety to the cytosine base.
Halogenation: Introduction of the iodine atom at the 5-position of the cytosine ring.
Fluorination: Introduction of the fluorine atom at the 2-position of the sugar moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, often under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil
- 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-bromocytosine
Uniqueness
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine is unique due to its specific combination of fluorine and iodine atoms, which can confer distinct chemical and biological properties compared to other nucleoside analogs.
Properties
CAS No. |
105309-31-7 |
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Molecular Formula |
C9H11FIN3O3 |
Molecular Weight |
355.10 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H11FIN3O3/c1-3-6(15)5(10)8(17-3)14-2-4(11)7(12)13-9(14)16/h2-3,5-6,8,15H,1H3,(H2,12,13,16)/t3-,5+,6-,8-/m1/s1 |
InChI Key |
GMBXABYLHJQTRF-YTKLMKCDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)I)F)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)I)F)O |
Origin of Product |
United States |
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